molecular formula C19H19N3O3S B2907806 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1324126-01-3

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2907806
CAS No.: 1324126-01-3
M. Wt: 369.44
InChI Key: DPBIGAXOTBWVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((2-Methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative featuring a carboxamide group at position 6 and a phenyl-substituted 2-((2-methoxyethyl)amino)-2-oxoethyl chain. While direct biological data for this compound are absent in the provided evidence, its structural framework aligns with benzothiazole-6-carboxamide derivatives known for kinase inhibition and antitumor activity .

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-9-8-20-18(23)10-13-2-5-15(6-3-13)22-19(24)14-4-7-16-17(11-14)26-12-21-16/h2-7,11-12H,8-10H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBIGAXOTBWVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Functionalization of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the amine group reacts with a carboxylic acid derivative, often in the presence of coupling agents like EDCI or DCC.

    Introduction of the Methoxyethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Medicine

In medicine, the compound’s anticancer and antimicrobial properties are of significant interest. Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells and bacteria, making them promising candidates for new drug therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation. Its applications could extend to the fields of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA, leading to the inhibition of cellular processes essential for the survival and proliferation of cancer cells or bacteria. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a key aspect of its anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the phenyl group and benzothiazole core, influencing physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Substituent on Phenyl Group Molecular Weight (g/mol) Key Biological Activity/Properties Reference
Target Compound 2-((2-Methoxyethyl)amino)-2-oxoethyl ~400 (estimated) Hypothesized kinase modulation (structural analogy)
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22) Pyridin-2-ylamino propyl ~384 BRAFV600E inhibition (IC₅₀ = 7.9 μM)
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide Thiophen-2-yl-tetrahydro-2H-pyran 358.5 No activity reported; thiophene may enhance lipophilicity
N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Nitrobenzothiazole-thiazole 429.4 Nitro group may confer redox activity; furan enhances π-π interactions
2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (27) Phenylsulfonamido ~464 Sulfonamide group improves metabolic stability

Physicochemical Properties

  • Thermal Stability : Analogs like 28 decompose at 180–182°C, while sulfonamide derivatives (e.g., 27 ) exhibit higher melting points due to hydrogen bonding .
  • Spectroscopic Characterization : IR and NMR data () confirm tautomeric forms and functional group integrity. For example, absence of νC=O in triazoles (1663–1682 cm⁻¹) confirms cyclization .

Biological Activity

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound exhibits significant biological activities, particularly as an antibacterial agent, which is the primary focus of this article.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d]thiazole core
  • Carboxamide group
  • Methoxyethyl substituent

These functional groups suggest potential for diverse biological activities, especially in medicinal chemistry.

Antibacterial Activity

This compound has shown promising antibacterial properties. Research indicates that it inhibits bacterial gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. In vitro studies demonstrate its effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Summary of Antibacterial Activity

Bacterial StrainActivity LevelNotes
MRSAEffectiveInhibition of DNA replication
Escherichia coliModerateEffective against common strains
Pseudomonas aeruginosaVariableResistance observed in some strains

The mechanism by which this compound exerts its antibacterial effects involves:

  • Inhibition of DNA gyrase : This enzyme is essential for introducing negative supercoils into DNA, which is necessary for DNA replication.
  • Inhibition of topoisomerase IV : This enzyme helps in separating the intertwined DNA strands after replication.

Pharmacokinetic Properties

The unique combination of functional groups in this compound enhances its pharmacokinetic properties compared to similar compounds. Studies suggest improved solubility and bioavailability, making it a candidate for further drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on MRSA Inhibition : A recent study demonstrated that the compound significantly reduced MRSA colony-forming units (CFUs) in vitro by over 90% at sub-micromolar concentrations. This suggests a strong potential for treating infections caused by resistant strains .
  • Comparative Analysis with Other Compounds : In comparative studies, this compound exhibited superior activity against resistant bacterial strains when compared to traditional antibiotics .
  • Synergistic Effects with Other Antibiotics : Preliminary data indicate that when used in combination with other antibiotics, this compound may enhance the overall antibacterial efficacy, potentially reducing the required dosages of conventional treatments .

Q & A

Q. What are the optimal synthetic routes for N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide, and how are critical intermediates purified?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling benzo[d]thiazole-6-carboxylic acid derivatives with substituted phenylenediamine intermediates under carbodiimide (e.g., EDC) activation in DMF or DCM .
  • Functional group introduction : The 2-methoxyethylamino group is introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : C18 reverse-phase chromatography (acetonitrile/water gradients) or recrystallization from ethanol/water mixtures is used to isolate intermediates and final products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integrity (e.g., amide proton signals at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 453.16 [M+H]+) .
  • HPLC : Purity >95% is achieved using C18 columns with UV detection at 254 nm .

Q. How do reaction conditions (temperature, solvent, pH) influence yield and selectivity in its synthesis?

  • Temperature : Elevated temperatures (80–100°C) accelerate amide coupling but may promote side reactions (e.g., hydrolysis); controlled heating under reflux is critical .
  • Solvent : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .
  • pH : Neutral to slightly basic conditions (pH 7–8) minimize protonation of amine intermediates, improving nucleophilicity .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s biological activity, and how are these validated experimentally?

  • Target engagement : The benzo[d]thiazole moiety may intercalate DNA or inhibit kinase activity (e.g., BRAFV600E), as shown in analogous compounds .
  • Validation : Competitive binding assays (SPR, ITC) and cellular thermal shift assays (CETSA) confirm target binding, while siRNA knockdown studies assess phenotypic rescue .

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Dose-response analysis : Validate potency (IC50) across multiple cell lines to rule out cell-type-specific effects .
  • Metabolic stability : Assess compound degradation in cell culture media (e.g., via LC-MS) to ensure consistent exposure levels .
  • Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity capture to identify confounding interactions .

Q. What strategies optimize bioavailability and pharmacokinetic properties for in vivo studies?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve oral absorption .
  • Metabolic blocking : Fluorine substitution at vulnerable sites (e.g., para positions) reduces CYP450-mediated degradation .

Methodological Considerations

Q. How are computational tools applied to predict and refine the compound’s interactions with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Maestro models binding poses in kinase active sites (e.g., BRAFV600E) .
  • MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-target complexes under physiological conditions .

Q. What experimental controls are essential for validating biological activity in cellular assays?

  • Negative controls : Use structurally similar but inactive analogs (e.g., methylated amide derivatives) to confirm target specificity .
  • Pharmacological inhibitors : Co-treatment with known pathway inhibitors (e.g., vemurafenib for BRAF) validates mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.